Cas no 29611-03-8 (Aflatoxicol)

Aflatoxicol is a hydroxylated metabolite of aflatoxin B1, produced through the enzymatic reduction of aflatoxin B1 by carbonyl reductase. It is structurally similar to aflatoxin B1 but exhibits distinct biochemical properties. Aflatoxicol is primarily studied for its role in toxicological research, particularly in understanding the metabolic pathways and detoxification mechanisms of aflatoxins. Its reduced form allows for comparative studies on toxicity and carcinogenicity relative to its parent compound. This compound is valuable in analytical chemistry and food safety research, aiding in the development of detection methods and risk assessment models. Aflatoxicol serves as a critical reference standard in laboratories focused on mycotoxin analysis and metabolic studies.
Aflatoxicol structure
Aflatoxicol structure
Product Name:Aflatoxicol
CAS No:29611-03-8
MF:C17H14O6
MW:314.289465427399
CID:259200
PubChem ID:104744
Update Time:2025-11-02

Aflatoxicol Chemical and Physical Properties

Names and Identifiers

    • Cyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-11(1H)-one,2,3,6a,9a-tetrahydro-1-hydroxy-4-methoxy-, (1S,6aR,9aS)-
    • (1R,6aS,9aS)-1-Hydroxy-4-methoxy-2,3,6a,9a-tetrahydrocyclopenta[c ]furo[3',2':4,5]furo[2,3-h]chromen-11(1H)-one
    • AFLATOXICOL
    • Aflatoxicol A(Aflatoxin R0)
    • Aflatoxin R0
    • Cyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-11(1H)-one,2,3,6a,9a-tetrahydro-1-hydroxy...
    • (1S-(1alpha,6abeta,9abeta))-2,3,6a,9a-Tetrahydro-1-hydroxy-4-methoxycyclopenta(c)furo(3',2':4,5)furo(2,3-h)(1)benzopyran-11(1H)-one
    • (1S,6aR,9aS)-1-hydroxy-4-methoxy-2,3,6a,9a-tetrahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h]chromen-11(1H)-one
    • AFL
    • Aflatoxicol natural epimer
    • Aflatoxin Ro
    • CCRIS 11
    • Cyclopenta(c)furo(3',2':4,5)furo(2,3-h)(1)benzopyran-11(1H)-one, 2,3,6a,9a-tetrahydro-1-hydroxy-4-methoxy-, (1S,6aR,9aS)-
    • 29611-03-8
    • CS-0068691
    • (3S,7R,16S)-16-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaen-18-one
    • EINECS 249-727-7
    • J-017581
    • 45I1K5482V
    • yclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-11(1H)-one, 2,3,6a,9a-tetrahydro-1-hydroxy-4-methoxy-, (1S,6aR,9aS)-
    • (3S, 7R, 16S)-16-hydroxy-11-methoxy-6, 8, 19-trioxapentacyclo[10.7.0.02, 9.03, 7.013, 17]nonadeca-1, 4, 9, 11, 13(17)-pentaen-18-one
    • AKOS032946300
    • HY-N6695
    • AFLATOXICOL I NATURAL ISOMER VACUUM DRIED
    • BA162706
    • UNII-45I1K5482V
    • (3S,7S,16R)-16-Hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaen-18-one
    • DA-70625
    • (1S,6aR,9aS)-2,3,6a,9a-Tetrahydro-1-hydroxy-4-methoxycyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-11(1H)-one; Aflatoxin R0; [1S-(1a,6ass,9ass)]-2,3,6a,9a-Tetrahydro-1-hydroxy-4-methoxy-cyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-11(1H)-one
    • Aflatoxicol
    • Inchi: 1S/C17H14O6/c1-20-10-6-11-14(8-4-5-21-17(8)22-11)15-13(10)7-2-3-9(18)12(7)16(19)23-15/h4-6,8-9,17-18H,2-3H2,1H3/t8-,9-,17+/m0/s1
    • InChI Key: WYIWLDSPNDMZIT-IRWWLHRVSA-N
    • SMILES: O1C2=CC(=C3C(=C2[C@@H]2C=CO[C@H]12)OC(C1[C@H](CCC3=1)O)=O)OC

Computed Properties

  • Exact Mass: 314.07903816g/mol
  • Monoisotopic Mass: 314.07903816g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 1
  • Complexity: 610
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 74.2Ų

Experimental Properties

  • Color/Form: Colorless crystals
  • Density: 1.2564 (rough estimate)
  • Melting Point: 225°C
  • Boiling Point: 373.98°C (rough estimate)
  • Refractive Index: 1.4800 (estimate)
  • Solubility: Soluble in benzene and hexane, slightly soluble in water

Aflatoxicol Security Information

  • Hazardous Material transportation number:3172
  • Hazard Category Code: 45-46-61-26/27/28
  • Safety Instruction: 53-22-36/37/39-45
  • Hazardous Material Identification: T+
  • HazardClass:6.1(a)
  • PackingGroup:I

Aflatoxicol Pricemore >>

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Aflatoxicol Related Literature

Additional information on Aflatoxicol

Comprehensive Guide to Aflatoxicol (CAS No. 29611-03-8): Properties, Applications, and Research Insights

Aflatoxicol (CAS No. 29611-03-8) is a significant metabolite of aflatoxin B1, a group of naturally occurring mycotoxins produced by certain molds. This compound has garnered attention due to its role in food safety, toxicology, and biomedical research. With increasing concerns about mycotoxin contamination in crops and its impact on human health, understanding Aflatoxicol is crucial for researchers, agronomists, and food safety professionals.

The chemical structure of Aflatoxicol is closely related to aflatoxin B1, featuring a difuranocoumarin backbone. Unlike its parent compound, Aflatoxicol exhibits reduced toxicity but remains biologically active. Recent studies highlight its potential as a biomarker for aflatoxin exposure, making it valuable for monitoring food safety and assessing health risks in populations consuming contaminated staples like corn, peanuts, and tree nuts.

In agricultural science, Aflatoxicol research focuses on mycotoxin mitigation strategies. Scientists are exploring innovative approaches such as biocontrol agents, improved storage practices, and genetic modification of crops to reduce fungal contamination. These efforts align with global initiatives to enhance food security and meet Sustainable Development Goals (SDGs) related to zero hunger and responsible consumption.

The biomedical applications of Aflatoxicol are equally noteworthy. Researchers are investigating its metabolic pathways and interactions with cellular components to better understand liver carcinogenesis. This knowledge contributes to developing early detection methods for aflatoxin-related diseases and potential therapeutic interventions. The compound's role in epigenetic modifications is another emerging area of study, particularly in regions with high aflatoxin exposure rates.

Analytical methods for detecting Aflatoxicol have advanced significantly, with HPLC-MS/MS techniques now offering detection limits in the parts-per-trillion range. These technological improvements support more accurate risk assessments and regulatory compliance in the food industry. Current research also explores rapid detection kits for field use, addressing the need for accessible monitoring tools in developing countries.

From an environmental perspective, Aflatoxicol persistence in soil and water systems raises important questions about ecological impacts and bioremediation possibilities. Climate change models predict expanded ranges for toxigenic molds, making Aflatoxicol research increasingly relevant for predicting future food safety challenges and developing adaptive agricultural practices.

The commercial significance of Aflatoxicol lies primarily in its use as a reference standard for analytical laboratories and research institutions. Quality control in aflatoxin testing requires certified reference materials, creating steady demand for high-purity Aflatoxicol standards. Manufacturers must adhere to strict production protocols to ensure consistency and reliability for scientific applications.

Emerging trends in Aflatoxicol research include investigations into its potential synergistic effects with other mycotoxins and studies on its stability during food processing. These inquiries address practical concerns about mycotoxin co-contamination and the effectiveness of various food preparation methods in reducing toxin levels. Such research informs both regulatory standards and consumer education efforts.

For professionals working with Aflatoxicol, proper handling and storage are essential to maintain compound integrity and ensure safety. While not classified as hazardous under standard conditions, prudent laboratory practices should be followed when handling any biochemical reagent. Researchers should consult material safety data sheets and institutional guidelines for specific precautions.

The future of Aflatoxicol research appears promising, with potential breakthroughs in rapid detection technologies, novel mitigation strategies, and deeper understanding of its biological effects. As global trade in agricultural commodities expands, robust scientific knowledge about Aflatoxicol and related compounds becomes increasingly vital for protecting public health and ensuring food safety worldwide.

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